(S)-tert-butyl (3-cyclopentyl-1-(cyclopropylaMino)-1-oxopropan-2-yl)carbaMate

Descripción general

Descripción

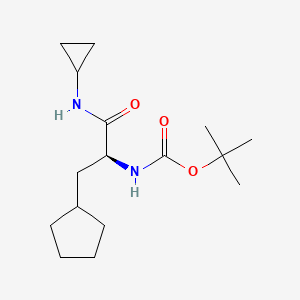

(S)-tert-butyl (3-cyclopentyl-1-(cyclopropylamino)-1-oxopropan-2-yl)carbamate is a complex organic compound featuring a tert-butyl group, a cyclopentyl ring, a cyclopropylamino group, and a carbamate functional group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-butyl (3-cyclopentyl-1-(cyclopropylamino)-1-oxopropan-2-yl)carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

Formation of the cyclopentyl ring: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the cyclopropylamino group: This step often involves the reaction of a cyclopropylamine with an intermediate compound.

Formation of the carbamate group: This is typically done by reacting an isocyanate with an alcohol or amine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and safety. This often includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

(S)-tert-butyl (3-cyclopentyl-1-(cyclopropylamino)-1-oxopropan-2-yl)carbamate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Aplicaciones Científicas De Investigación

Basic Information

- IUPAC Name : (S)-tert-butyl (3-cyclopentyl-1-(cyclopropylamino)-1-oxopropan-2-yl)carbamate

- CAS Number : 1404457-07-3

- Molecular Formula : C16H28N2O3

- Purity : 95% .

Structure

The structure of the compound includes a tert-butyl group and a carbamate moiety, which are known for enhancing the solubility and bioavailability of drugs. The presence of cyclopentyl and cyclopropyl groups may contribute to its biological activity by influencing receptor interactions.

Medicinal Chemistry

This compound has been investigated for its potential as an antiviral agent. Research indicates that compounds with similar structures exhibit inhibitory effects on viral replication, making them candidates for further development against viruses such as HIV and influenza .

Case Study: Antiviral Activity

In a study exploring novel antiviral compounds, derivatives of carbamate structures were synthesized and tested for efficacy against influenza virus. The results demonstrated that certain modifications to the core structure enhanced antiviral activity significantly, suggesting that this compound could be a promising lead compound .

Drug Development

The compound's unique structural features make it suitable for drug formulation. Its ability to modulate biological pathways suggests potential applications in treating various conditions, including metabolic disorders and cancers.

Case Study: Drug Formulation

A formulation study involving this compound highlighted its compatibility with other therapeutic agents, indicating that it could be effectively combined with existing treatments to enhance therapeutic outcomes .

Biological Studies

Research has also focused on the compound's interaction with specific biological receptors. Preliminary studies suggest that it may act as an agonist or antagonist at certain receptor sites, which could be leveraged for therapeutic benefits.

Case Study: Receptor Interaction

In vitro studies assessing the binding affinity of this compound to various receptors revealed promising results, indicating potential applications in neurology and psychiatry .

Mecanismo De Acción

The mechanism of action of (S)-tert-butyl (3-cyclopentyl-1-(cyclopropylamino)-1-oxopropan-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

tert-butyl (3-cyclopentyl-1-(cyclopropylamino)-1-oxopropan-2-yl)carbamate: A similar compound without the (S)-configuration.

tert-butyl (3-cyclopentyl-1-(cyclopropylamino)-1-oxopropan-2-yl)urea: A compound with a urea group instead of a carbamate group.

Uniqueness

(S)-tert-butyl (3-cyclopentyl-1-(cyclopropylamino)-1-oxopropan-2-yl)carbamate is unique due to its specific stereochemistry (S-configuration) and the presence of both cyclopentyl and cyclopropylamino groups

Actividad Biológica

(S)-tert-butyl (3-cyclopentyl-1-(cyclopropylamino)-1-oxopropan-2-yl)carbamate, with the CAS number 1404457-07-3, is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant case studies that highlight its pharmacological significance.

The molecular formula of this compound is C16H28N2O3, with a molecular weight of approximately 296.41 g/mol. The compound is characterized by its unique structural features, including a tert-butyl group and cyclopentyl and cyclopropyl substituents, which may influence its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C16H28N2O3 |

| Molecular Weight | 296.41 g/mol |

| CAS Number | 1404457-07-3 |

| Chemical Structure | Structure |

Research indicates that compounds similar to (S)-tert-butyl carbamate may interact with various biological targets, including enzymes and receptors involved in signaling pathways. For instance, preliminary studies suggest that this compound may modulate the activity of protein phosphatase 2A (PP2A), an important regulator in cellular signaling and metabolism .

Key Mechanisms:

- Enzyme Modulation : The compound may act as a modulator of PP2A methylation, affecting its activity and stability.

- Receptor Interaction : Potential interactions with neurotransmitter receptors could influence neuropharmacological effects.

- Strain Effects : The presence of cyclopropyl groups may introduce torsional strain, impacting conformational preferences and reactivity .

Biological Activity

The biological activity of this compound has been evaluated in various studies:

Case Studies:

- In Vitro Studies : In laboratory settings, this compound has shown selective inhibition of certain methyltransferases compared to other enzymes, indicating potential applications in cancer therapy where methylation plays a critical role .

- Pharmacological Profiles : Animal models have demonstrated that administration of this compound can lead to significant changes in metabolic pathways, suggesting a role in metabolic disorders .

- Neuropharmacology : Preliminary neuropharmacological assessments indicate that the compound may exhibit anxiolytic effects in rodent models, potentially through modulation of GABAergic signaling pathways.

Safety and Toxicology

While the biological potential is promising, safety assessments are crucial. The compound has been classified with certain hazard statements related to toxicity upon ingestion or skin contact, necessitating careful handling in laboratory settings .

Propiedades

IUPAC Name |

tert-butyl N-[(2S)-3-cyclopentyl-1-(cyclopropylamino)-1-oxopropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28N2O3/c1-16(2,3)21-15(20)18-13(10-11-6-4-5-7-11)14(19)17-12-8-9-12/h11-13H,4-10H2,1-3H3,(H,17,19)(H,18,20)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAJMQKKAVORCKC-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1CCCC1)C(=O)NC2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1CCCC1)C(=O)NC2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.